Neoechinulin D -

Neoechinulin D

Catalog Number: EVT-13893122
CAS Number:
Molecular Formula: C24H29N3O2
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neoechinulin D is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.
Neoechinulin D is a natural product found in Aspergillus with data available.
Synthesis Analysis

The synthesis of neoechinulin D can be approached through several methods, primarily focusing on the construction of its diketopiperazine core. One effective method involves intramolecular cyclization of specific amino acid derivatives. For instance, the synthesis typically begins with a precursor containing an L-alanine derivative, which undergoes cyclization under thermal conditions to form the diketopiperazine ring. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and stereochemistry of the final product. For example, heating in toluene at 110 °C has been shown to yield neoechinulin derivatives in good enantiomeric excess .

Key Technical Details:

  • Intramolecular Cyclization: A critical step that forms the diketopiperazine structure.
  • Temperature Control: Higher temperatures can lead to epimerization; thus, careful monitoring is essential to maintain desired stereochemistry.
  • Yields: Vary based on conditions; yields can reach up to 95% under optimized conditions .
Molecular Structure Analysis

Neoechinulin D features a complex molecular structure that can be elucidated through various spectroscopic techniques. Its molecular formula is C24H29N3O4C_{24}H_{29}N_{3}O_{4}, indicating a significant degree of unsaturation. The structure includes:

  • Indole Ring: Contributes to its biological activity.
  • Diketopiperazine Moiety: Essential for its structural integrity and function.

Structural Data:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the hydrogen and carbon environments within the molecule.
  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Confirms the molecular formula and helps deduce structural features .
Chemical Reactions Analysis

Neoechinulin D participates in various chemical reactions that are critical for its biological activity. These reactions often involve interactions with biological targets, leading to significant pharmacological effects. For instance:

  • Antiviral Activity: Neoechinulin D has been shown to inhibit viral replication by interfering with viral envelope proteins and host cell interactions.
  • Antioxidant Properties: The compound exhibits radical scavenging activity, which can protect cells from oxidative stress .

Technical Details:

  • Mechanisms of Action: Involves binding to specific viral proteins and disrupting their function.
  • Structure-Activity Relationship Studies: Help elucidate how modifications to the neoechinulin structure affect its reactivity and efficacy.
Mechanism of Action

The mechanism of action for neoechinulin D primarily revolves around its interaction with viral components. It has been observed to bind effectively to viral hemagglutinin, reducing the ability of viruses like influenza to attach to host cells. This binding disrupts the normal lifecycle of the virus, leading to decreased infectivity.

Process Data:

  • Binding Affinity: Neoechinulin D shows significant binding stability in simulations against viral proteins.
  • Inhibition Concentration (IC50): Specific values for antiviral efficacy provide insight into its potency .
Physical and Chemical Properties Analysis

Neoechinulin D possesses distinct physical and chemical properties that contribute to its functionality:

  • Physical State: Typically appears as a colorless amorphous powder.
  • Solubility: Soluble in organic solvents but may exhibit limited solubility in water.

Relevant Data:

  • Melting Point: Specific thermal properties can indicate stability under various conditions.
  • Spectroscopic Data: NMR and mass spectrometry results provide insights into purity and structural integrity .
Applications

Neoechinulin D has promising applications in various scientific fields due to its biological activities:

  • Pharmaceutical Development: Potential for developing antiviral drugs targeting influenza and herpes viruses.
  • Neuroprotective Research: Investigated for its ability to protect neuronal cells from oxidative damage.
  • Natural Products Chemistry: Serves as a model compound for synthesizing analogs with enhanced biological activity .
Natural Sources and Biosynthetic Pathways of Neoechinulin D

Fungal Origins: Eurotium spp. and Aspergillus spp. as Primary Producers

Neoechinulin D, a prenylated indole diketopiperazine alkaloid, is predominantly biosynthesized by fungi belonging to the genera Eurotium (the teleomorph of Aspergillus) and Aspergillus. These fungi thrive in diverse ecological niches, including marine environments, terrestrial habitats, and food fermentation systems. Marine-derived Eurotium cristatum (KUFC 7356), isolated from marine sponges, produces Neoechinulin D alongside other diketopiperazine alkaloids such as echinulin and Neoechinulin A/E [6]. Similarly, Aspergillus amstelodami (strain BSX001), isolated from Anhua dark tea ("Golden Flower" fungi), yields Neoechinulin D as a significant metabolite during solid-state fermentation on rice-based media [4]. Eurotium chevalieri (marine isolate) also synthesizes Neoechinulin D, exhibiting documented antiviral activity against herpes and influenza viruses [1]. The consistent production of Neoechinulin D across these phylogenetically related fungi underscores the conservation of its biosynthetic pathway within this taxonomic group.

Table 1: Fungal Sources of Neoechinulin D

Fungal SpeciesIsolation SourceAssociated MetabolitesReference
Eurotium cristatumMarine spongeEchinulin, Neoechinulin A/E, Variecolorin J [6]
Aspergillus amstelodamiAnhua dark teaEchinulin, 8-Hydroxyechinulin, Eurocristatine [4]
Eurotium chevalieriMarine sedimentDihydroauroglaucin, Flavoglaucin [1]
Eurotium rubrumMangrove plantsNeoechinulin A/B, Preechinulin [5]

Isolation from Non-Fungal Sources: Portulaca oleracea and Other Plant Systems

Beyond fungal biosynthesis, Neoechinulin D occurs in select plant species, indicating either endogenous production or symbiotic fungal association. The most prominent plant source is Portulaca oleracea (purslane), where aqueous extracts contain Neoechinulin D alongside structurally related alkaloids like oleraindole A, echinulin, and isoechinulin A [1]. This marks P. oleracea as the first documented plant source of Neoechinulin D. While direct biosynthetic machinery in plants remains uncharacterized, its co-occurrence with fungal-specific metabolites suggests potential endophytic fungal involvement. Other reported but less common plant sources include the roots of Aconitum carmichaelii (Ranunculaceae) and Tinospora sagittata, though isolation yields from these sources are typically lower than from fungi or P. oleracea [1]. The presence of Neoechinulin D in plants expands its ecological significance and hints at potential plant-fungal interactions facilitating its production.

Biosynthetic Gene Clusters and Enzymatic Mechanisms in Diketopiperazine Alkaloid Production

The biosynthesis of Neoechinulin D follows the core pathway of echinulin-related alkaloids, initiated by the formation of the diketopiperazine (DKP) scaffold from tryptophan and alanine precursors. This process is governed by conserved biosynthetic gene clusters (BGCs) encoding multi-functional enzymes. The core DKP ring is assembled by a non-ribosomal peptide synthetase (NRPS). Subsequently, prenyltransferases catalyze sequential prenylations: first at the C-2 position of the indole ring, followed by a second prenylation at the C-4-C-7 indole position, forming characteristic isoprenoid side chains [4] [7].

A critical tailoring step involves the oxidation and rearrangement leading to the exomethylene moiety (C=N bond adjacent to the DKP ring), a structural feature essential for the bioactivity of Neoechinulin B and its derivatives [5]. While the specific oxidase for Neoechinulin D remains less defined than for Neoechinulin B, studies on related compounds highlight the role of flavin-dependent monooxygenases or cytochrome P450 enzymes in introducing unsaturation or oxygen functionalities. The BGCs for Neoechinulin D share homology with those of Neoechinulin B and A, particularly in genes encoding the DKP-forming NRPS and prenyltransferases. Genomic analyses of Aspergillus amstelodami and Eurotium rubrum reveal clusters containing regulatory elements (e.g., transcription factors) that modulate expression under specific environmental or nutritional conditions [7] [8]. Recent synthetic biology approaches have successfully reconstituted parts of this pathway in vitro, confirming the function of key enzymes like the SAM-dependent methyltransferase Ady1 in tailoring steps observed in closely related azoxy compounds [9].

Table 2: Key Enzymes in Neoechinulin D Biosynthesis

Enzyme ClassFunction in PathwayGene HomologCatalytic Outcome
Non-Ribosomal Peptide Synthetase (NRPS)Cyclodipeptide formation (Trp-Ala)echP or nscDiketopiperazine scaffold assembly
Prenyltransferase IC-2 prenylation of indole ringechA or pt1Adds first isoprenyl unit
Prenyltransferase IIC-4-C-7 prenylation of indole ringechB or pt2Adds second isoprenyl unit
Flavin-Dependent MonooxygenaseOxidation/Introduction of unsaturationvlmH homologsPotential formation of exomethylene group
MethyltransferaseO- or N-methylationady1-likeTailoring modifications (e.g., methoxy groups)

Box 1: Key Structural Features of Neoechinulin D

  • Core Structure: Diketopiperazine (DKP) ring derived from L-tryptophan and L-alanine.
  • Modifications:
  • Two prenyl (isoprenyl) groups attached to the indole moiety (C-2 and C-4-C-7 positions).
  • Exomethylene group (-C=N-) adjacent to the DKP ring (distinguishing it from Neoechinulin A).
  • Potential methoxy (-OCH₃) or hydroxyl (-OH) substitutions depending on the producer strain.
  • Stereochemistry: Typically exhibits (S) configuration at the C-2 position of the DKP ring.

Box 2: Research Techniques for Biosynthesis Elucidation

  • Genome Mining: Identification of BGCs using tools like antiSMASH, targeting NRPS and prenyltransferase genes.
  • Heterologous Expression: Cloning of putative BGCs into model hosts (e.g., Aspergillus nidulans) for pathway validation.
  • In Vitro Enzymology: Purification of recombinant enzymes to assay substrate specificity and catalytic products (e.g., prenyltransferase activity assays).
  • Isotope Labeling: Tracking precursor incorporation (e.g., ¹³C-labeled tryptophan/alanine or mevalonate) using NMR/MS.
  • Metabolite Profiling: HPLC-MS/MS comparison of wild-type vs. gene knockout mutants to link genes to metabolites.

The exploration of regulatory elements within these BGCs, such as pathway-specific transcription factors or two-component systems, offers future potential for activating silent clusters or enhancing Neoechinulin D production in heterologous hosts [8]. Advances in synthetic biology, particularly combinatorial biosynthesis leveraging the modularity of NRPS and tailoring enzymes, could further enable the generation of novel Neoechinulin D analogs with optimized bioactivities.

Properties

Product Name

Neoechinulin D

IUPAC Name

(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C24H29N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-11-10-16(9-8-14(2)3)12-19(17)26-21/h7-8,10-13,15,26H,1,9H2,2-6H3,(H,25,29)(H,27,28)/b20-13-/t15-/m0/s1

InChI Key

YCCLECFRSYOPML-HYTQYMIGSA-N

Canonical SMILES

CC1C(=O)NC(=CC2=C(NC3=C2C=CC(=C3)CC=C(C)C)C(C)(C)C=C)C(=O)N1

Isomeric SMILES

C[C@H]1C(=O)N/C(=C\C2=C(NC3=C2C=CC(=C3)CC=C(C)C)C(C)(C)C=C)/C(=O)N1

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